5-Ethenyl-2-methoxyphenol
Overview
Description
Mechanism of Action
Target of Action
5-Ethenyl-2-methoxyphenol, a derivative of 2-methoxyphenols , is a volatile compound that has been isolated from the bark of the cinnamon tree It’s known that methoxyphenols, in general, have shown significant antioxidant activities .
Mode of Action
It has been shown to be demethylated by cytochrome p450 enzymes . This demethylation process may result in its antitumor activity .
Biochemical Pathways
It’s known that methoxyphenols have antioxidant properties . Antioxidants interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . This reduces oxidative stress, thus protecting cells from oxidative damage .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
This compound has shown anticancer activities both “in vitro” and "in vivo" . The demethylation of this compound by cytochrome P450 enzymes may result in its antitumor activity . .
Action Environment
It’s known that the compound is a volatile compound , which suggests that it could be sensitive to environmental conditions such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
5-Ethenyl-2-methoxyphenol interacts with various enzymes, proteins, and other biomolecules. It has been shown to be demethylated by cytochrome P450 enzymes . The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been shown to be demethylated by cytochrome P450 enzymes , which may result in its antitumor activity. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be a volatile compound , suggesting that its effects may change over time due to volatility
Metabolic Pathways
It has been shown to be demethylated by cytochrome P450 enzymes , suggesting that it may interact with these enzymes in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethenyl-2-methoxyphenol can be synthesized through various laboratory methods. One common method involves the methylation of o-catechol using potash and dimethyl sulfate . Another method includes the demethylation of guaiacol (2-methoxyphenol) using cytochrome P450 enzymes .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the bark of the cinnamon tree . The compound can also be synthesized through chemical reactions involving phenolic precursors .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The vinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Ethenyl-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential anticancer activities both in vitro and in vivo.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the vinyl group.
4-Vinylguaiacol: Similar structure with the vinyl group at a different position.
3-Methoxyphenol: Another isomer with the methoxy group at a different position.
Uniqueness: 5-Ethenyl-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group allows for unique reactivity compared to other methoxyphenols, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-ethenyl-2-methoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6,10H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEIWOUGVRUQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-58-9 | |
Record name | 5-ethenyl-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethenyl-2-methoxyphenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV66Z7S5H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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